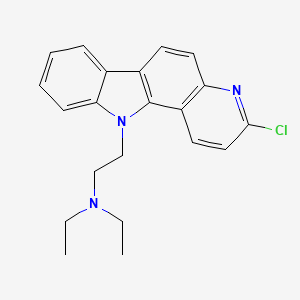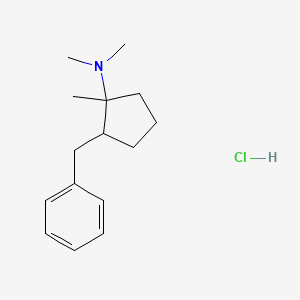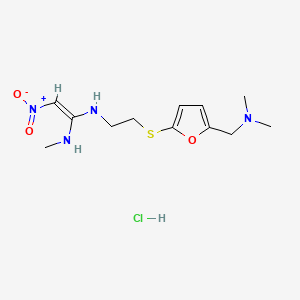
N-(2-((5-((Dimethylamino)methyl)-2-furanyl)thio) ethyl)-N'-methyl-2-nitro-1,1-ethenediamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((5-((Dimethylamino)methyl)-2-furanyl)thio) ethyl)-N’-methyl-2-nitro-1,1-ethenediamine hydrochloride is a complex organic compound with a molecular weight of 350.87 g/mol It is known for its unique structure, which includes a furan ring, a dimethylamino group, and a nitroethenediamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((5-((Dimethylamino)methyl)-2-furanyl)thio) ethyl)-N’-methyl-2-nitro-1,1-ethenediamine hydrochloride involves multiple steps. The process typically starts with the preparation of the furan ring, followed by the introduction of the dimethylamino group and the thioethyl linkage. The final step involves the nitration of the ethene diamine moiety. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often exceeding 97% . The compound is then purified and crystallized to obtain the hydrochloride salt form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the dimethylamino group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The thioethyl linkage allows for substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols and amines are employed under mild conditions.
Major Products:
Oxidation: Products include sulfoxides and sulfones.
Reduction: Amines and hydroxylamines are typical products.
Substitution: Various substituted thioethers and amines are formed.
Applications De Recherche Scientifique
N-(2-((5-((Dimethylamino)methyl)-2-furanyl)thio) ethyl)-N’-methyl-2-nitro-1,1-ethenediamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene ring structure and exhibit similar pharmacological properties.
Furan Derivatives: Compounds with furan rings, such as furfurylamine, have comparable chemical reactivity.
Uniqueness: N-(2-((5-((Dimethylamino)methyl)-2-furanyl)thio) ethyl)-N’-methyl-2-nitro-1,1-ethenediamine hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
161238-80-8 |
|---|---|
Formule moléculaire |
C12H21ClN4O3S |
Poids moléculaire |
336.84 g/mol |
Nom IUPAC |
(E)-1-N'-[2-[5-[(dimethylamino)methyl]furan-2-yl]sulfanylethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |
InChI |
InChI=1S/C12H20N4O3S.ClH/c1-13-11(9-16(17)18)14-6-7-20-12-5-4-10(19-12)8-15(2)3;/h4-5,9,13-14H,6-8H2,1-3H3;1H/b11-9+; |
Clé InChI |
MSRUVIVFURDQSO-LBEJWNQZSA-N |
SMILES isomérique |
CN/C(=C\[N+](=O)[O-])/NCCSC1=CC=C(O1)CN(C)C.Cl |
SMILES canonique |
CNC(=C[N+](=O)[O-])NCCSC1=CC=C(O1)CN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


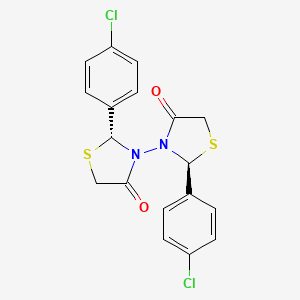
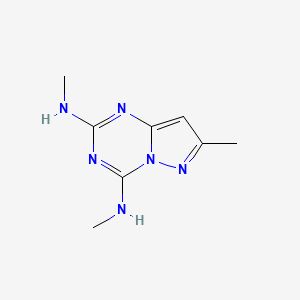
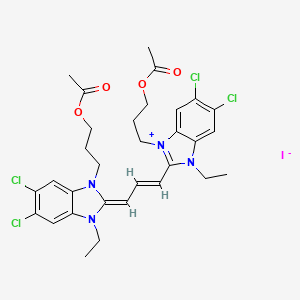
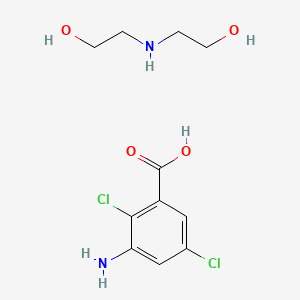


![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
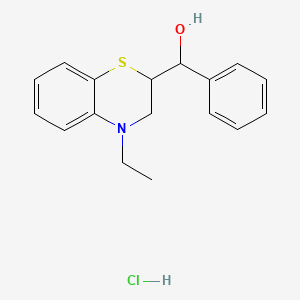


![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
